Phosmidosine B -

Phosmidosine B

Catalog Number: EVT-1574601
CAS Number:
Molecular Formula: C15H22N7O8P
Molecular Weight: 459.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phosmidosine A is a natural product found in Streptomyces with data available.
Source and Classification

Phosmidosine B is classified as a phosphoramidate, a subclass of organophosphorus compounds. It has been isolated from natural sources and synthesized in laboratories for further study. The synthesis of phosmidosine B involves the reaction of an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative with an N-protected prolinamide, typically in the presence of coupling agents like 5-(3,5-dinitrophenyl)-1H-tetrazole .

Synthesis Analysis

Methods and Technical Details

The synthesis of phosmidosine B has been achieved through various methods, primarily focusing on phosphoramidate formation. The initial step involves preparing an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative. This derivative is then reacted with an N-protected prolinamide under conditions that promote the formation of the desired phosphoramidate linkage. The use of protecting groups, such as tert-butoxycarbonyl (Boc), is crucial to selectively mask certain functional groups during synthesis, allowing for the successful coupling and subsequent deprotection steps .

The synthetic routes can be categorized into several methods:

  • Salt Elimination
  • Oxidative Cross-Coupling
  • Azide Reactions
  • Reduction Techniques
  • Hydrophosphinylation
    These methods provide a versatile toolkit for chemists aiming to synthesize phosphoramidates like phosmidosine B .
Molecular Structure Analysis

Structure and Data

Phosmidosine B's molecular structure features an 8-oxoadenosine unit linked to L-proline via an N-acyl phosphoramidate bond. The absence of chirality at the phosphorus atom distinguishes it from its parent compound, phosmidosine. The structural characterization typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), which confirm the integrity and composition of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

Phosmidosine B participates in various chemical reactions typical of phosphoramidates. These include hydrolysis, where the phosphoramidate bond can be cleaved under acidic or basic conditions, leading to the release of 8-oxoadenosine and proline derivatives. Additionally, phosmidosine B can undergo phosphorylation reactions, which are essential for its biological activity as an antibiotic .

The compound's reactivity can be exploited in designing new derivatives with enhanced biological properties or improved stability.

Mechanism of Action

Process and Data

The mechanism by which phosmidosine B exerts its anticancer effects involves interference with cellular processes related to nucleic acid metabolism. It has been shown to inhibit tumor cell growth independently of p53 status, suggesting that it may target pathways critical for cell proliferation and survival .

Studies utilizing MTT assays have demonstrated that phosmidosine B exhibits potent growth inhibitory activity across various tumor cell lines, indicating its potential as a broad-spectrum anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phosmidosine B is characterized by several key physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide
  • Stability: Sensitive to hydrolysis; stability can vary based on pH and temperature conditions

These properties are critical for understanding its behavior in biological systems and during storage or formulation for therapeutic use .

Applications

Scientific Uses

Phosmidosine B has garnered attention for its potential applications in cancer therapy due to its significant anticancer activity. Research continues to explore its efficacy against various cancer types, as well as its mechanisms of action at the molecular level. Furthermore, it serves as a valuable model compound for developing new nucleotide antibiotics with enhanced therapeutic profiles .

Introduction to Phosmidosine B

Structural Classification and Natural Occurrence

Phosmidosine B (C₁₅H₂₂N₇O₈P) belongs to the phosphoramidate class of natural products characterized by a phosphorus-nitrogen bond. Its molecular architecture consists of two key subunits: a 7,8-dihydro-8-oxoadenosine moiety and an L-proline residue, connected through an N-acyl phosphoramidate bridge (–P(=O)(OH)–N–C=O–). This structural configuration distinguishes it from conventional nucleotide linkages like phosphodiesters and phosphotriesters. The phosphorus atom in phosmidosine B exists in a non-chiral oxidation state due to the absence of methyl group substitution, unlike its methylated analogue phosmidosine which possesses a chiral phosphorus center [1] [2] [4].

Table 1: Structural Characteristics of Phosmidosine B

CharacteristicDescription
Molecular FormulaC₁₅H₂₂N₇O₈P
Molecular Weight459.35 g/mol
Key Structural Features7,8-Dihydro-8-oxoadenosine, L-proline, N-acyl phosphoramidate linkage
Phosphorus ChiralityAchiral (demethylated)
Natural SourceStreptomyces sp. strain RK-16

This compound was originally isolated from the fermentation broth of Streptomyces sp. strain RK-16, a soil-dwelling actinomycete known for producing bioactive secondary metabolites. The producing strain was identified as the same organism that produces the antifungal antibiotic phosmidosine, with phosmidosine B representing a demethylated congener within this antibiotic family [3]. The natural occurrence of such phosphoramidate-linked nucleoside-amino acid hybrids remains relatively rare in nature, making phosmidosine B a structurally unique natural product.

Historical Context of Discovery and Early Research

The discovery of phosmidosine B traces back to follow-up investigations of the antifungal antibiotic phosmidosine. Initial isolation and characterization were reported in 1996 when researchers identified phosmidosine B and C as additional metabolites produced by Streptomyces sp. RK-16. This discovery occurred during morphological reversion screening of src-transformed NRK (normal rat kidney) cells, which aimed to identify compounds capable of reversing cancer-associated cellular transformations [3].

Early structural elucidation relied primarily on spectroscopic techniques including high-resolution fast atom bombardment mass spectrometry (HRFAB-MS), ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These analyses confirmed phosmidosine B as a demethylated derivative of phosmidosine, lacking the methyl group attached to the phosphoramidate phosphorus atom. Initial biological characterization revealed its remarkable ability to inhibit cell cycle progression and induce morphological reversion in transformed cells, suggesting potential anticancer applications beyond its originally identified antifungal properties [3].

The first total synthesis of phosmidosine B was achieved in 2002, representing a significant milestone that enabled more extensive biological evaluation. This synthetic breakthrough employed an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative reacted with N-protected prolinamide in the presence of 5-(3,5-dinitrophenyl)-1H-tetrazole as an activator. This approach successfully constructed the challenging N-acyl phosphoramidate linkage characteristic of phosmidosine B, providing crucial access to the compound for detailed biological studies [1] [2].

Significance in Nucleotide Antibiotic Research

Phosmidosine B holds particular significance in antibiotic research due to its unprecedented linkage chemistry, representing a rare natural example of an N-acyl phosphoramidate bridge connecting nucleoside and amino acid components. This structural motif differs fundamentally from conventional peptide-nucleotide conjugates and provides a novel template for designing analogs with potentially improved pharmacological properties [1] [6].

The compound has stimulated research into phosphorus stereochemistry in biological systems, as its achiral phosphorus center (due to demethylation) provides an interesting contrast to the chiral phosphorus present in phosmidosine. This difference has enabled researchers to explore structure-activity relationships related to phosphorus chirality in nucleotide antibiotics. Additionally, phosmidosine B has become a valuable molecular probe for studying cell cycle regulation mechanisms in transformed cells, given its ability to induce G1 arrest independently of p53 tumor suppressor status [1] [2] .

Perhaps most significantly, phosmidosine B represents a structural hybrid between nucleotide antibiotics and aminoacyl-tRNA analogs, bearing resemblance to prolyl-adenylate (Pro-AMP), the natural intermediate in prolyl-tRNA synthesis. This resemblance has prompted investigations into its potential mechanism as an inhibitor of protein synthesis through interference with aminoacyl-tRNA synthetase function .

Properties

Product Name

Phosmidosine B

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[(2S)-pyrrolidine-2-carbonyl]phosphonamidic acid

Molecular Formula

C15H22N7O8P

Molecular Weight

459.35 g/mol

InChI

InChI=1S/C15H22N7O8P/c16-11-8-12(19-5-18-11)22(15(26)20-8)14-10(24)9(23)7(30-14)4-29-31(27,28)21-13(25)6-2-1-3-17-6/h5-7,9-10,14,17,23-24H,1-4H2,(H,20,26)(H2,16,18,19)(H2,21,25,27,28)/t6-,7+,9+,10+,14+/m0/s1

InChI Key

SEHSCEYJWJDMSC-XLZJSAHRSA-N

Synonyms

phosmidosine B

Canonical SMILES

C1CC(NC1)C(=O)NP(=O)(O)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.